
(E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione is a synthetic organic compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a furan ring substituted with a dichlorophenyl group and an allylidene group attached to a triazinane-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the furan ring substituted with a dichlorophenyl group. This intermediate can then be reacted with an allylidene group under specific conditions to form the desired compound. The final step involves the cyclization to form the triazinane-2,4-dione core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the dichlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its efficacy in different biological assays.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability as a drug candidate.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione include other triazinane derivatives with different substituents on the furan ring or the triazinane core. Examples include:
- (E)-6-(3-(5-phenylfuran-2-yl)allylidene)-1,3,5-triazinane-2,4-dione
- (E)-6-(3-(5-(4-chlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C16H11Cl2N3O3 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
6-[(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enylidene]-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-9-4-6-11(12(18)8-9)13-7-5-10(24-13)2-1-3-14-19-15(22)21-16(23)20-14/h1-8H,(H3,19,20,21,22,23)/b2-1+ |
InChI-Schlüssel |
GJUCKXLXWRTBQA-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C=C3NC(=O)NC(=O)N3 |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC=C3NC(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



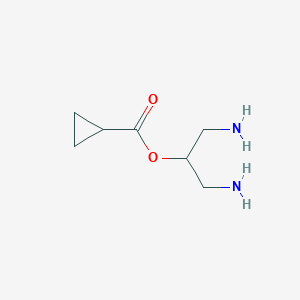
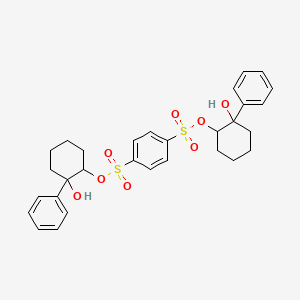
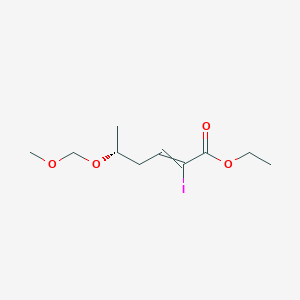
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
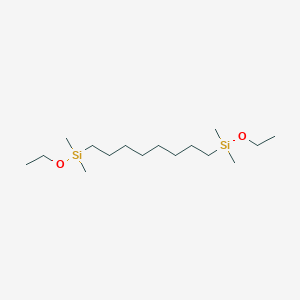
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)
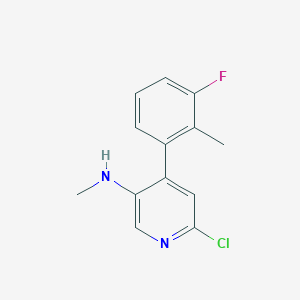
![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)

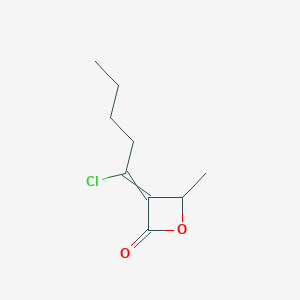
![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
